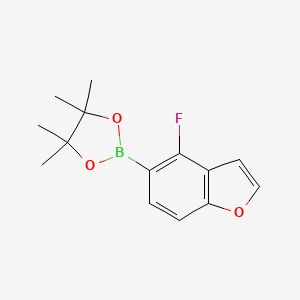

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with a 4-fluoro-substituted benzofuran moiety at the 5-position. Its molecular formula is C₁₅H₁₇BFO₃, with a molar mass of 281.11 g/mol. The fluorine atom at the 4-position of the benzofuran ring introduces electron-withdrawing effects, which can enhance stability and modulate reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(12(10)16)7-8-17-11/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUWWMMFMOCSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628703-39-8 | |

| Record name | 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination or nucleophilic substitution reactions.

Formation of the Boronic Ester: The final step involves the reaction of the fluorinated benzofuran with a boronic ester precursor under suitable conditions, such as the use of a palladium catalyst and appropriate ligands.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced boronic esters or alcohols.

Substitution: The fluorine atom and boronic ester moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

Catalysts: Palladium catalysts, copper catalysts, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has potential applications in drug discovery, particularly as a precursor for boron-containing pharmaceuticals. Boron compounds are known to enhance the pharmacological properties of drugs by improving their stability and bioavailability.

- Anticancer Activity : Research indicates that boron compounds can play a role in cancer therapy. The unique structure of 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may allow it to interact with biological targets involved in cancer progression.

Organic Synthesis

- Cross-Coupling Reactions : This compound can serve as a boron reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in organic synthesis and are widely used in the production of pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the benzofuran moiety allows for selective functionalization, making it a valuable intermediate in synthesizing complex organic molecules.

Materials Science

- Polymer Chemistry : The compound can be utilized in the synthesis of boron-containing polymers. These materials may exhibit enhanced thermal stability and mechanical properties due to the incorporation of boron.

- Optoelectronic Devices : Research is ongoing into the use of boron compounds in developing optoelectronic materials. The unique electronic properties of this compound may lead to advancements in organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various boron compounds, including derivatives similar to this compound. Results indicated significant cytotoxic effects against specific cancer cell lines (e.g., breast and lung cancer), suggesting potential therapeutic applications .

Case Study 2: Organic Synthesis

In a recent publication on synthetic methodologies involving boron reagents, researchers successfully employed this compound as an effective coupling agent in Suzuki reactions. The study highlighted its efficiency in forming biaryl compounds with high yields and selectivity .

Mechanism of Action

The mechanism of action of 2-(4-fluoro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with nucleophilic sites in biomolecules, while the fluorinated benzofuran ring can engage in various non-covalent interactions. These interactions contribute to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzofuran-Based Derivatives

2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Lacks the 4-fluoro substituent on the benzofuran ring.

- NMR data (¹H, ¹³C) for this compound show missing signals for the boron-attached carbon due to quadrupolar relaxation, a common feature in pinacol boronic esters .

- Applications : Used as an intermediate in synthesizing biaryl systems via Suzuki coupling.

2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192755-14-8)

- Structure : Benzofuran substitution at the 7-position instead of 3.

- Impact : Positional isomerism alters steric and electronic profiles, affecting coupling efficiency. Similarity score: 0.93 compared to the target compound .

Dihydrobenzofuran Derivatives

- Example : 2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 937591-69-0)

- Structure : Saturated dihydrobenzofuran ring reduces aromatic conjugation.

- Reactivity : Lower planar rigidity may hinder π-π interactions in catalytic systems, reducing coupling yields compared to fully aromatic analogs .

Substituted Phenyl and Naphthalenyl Analogs

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Naphthalene core with cyclopropoxy substituent.

- Synthesis : Produced via protocols optimized for sterically hindered substrates. Used in prostate cancer research for glycolysis inhibition .

- Comparison : The naphthalenyl system offers extended conjugation, enhancing UV absorption properties but increasing molecular weight (MW: 312.23 g/mol vs. 281.11 g/mol for the target compound) .

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Methoxy group at the 4-position of a phenyl ring.

- Electronic Effects : The electron-donating methoxy group decreases boron center electrophilicity, slowing transmetallation in Suzuki reactions compared to electron-withdrawing fluoro analogs .

- Yield : Synthesized in 83% yield using UiO-Co catalysts, highlighting efficient borylation strategies .

Chloro- and Trifluoromethoxy-Substituted Derivatives

- Example : 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: MDFCD24040083)

- Properties : Combines halogen and trifluoromethoxy groups, creating strong electron withdrawal. Such compounds are valuable in synthesizing agrochemicals and pharmaceuticals but may exhibit higher hydrophobicity (logP ~3.5) .

Fluorinated Analogs

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Fluorine on a benzyl group rather than benzofuran.

- Applications : Used in medicinal chemistry for late-stage fluorination. The benzyl group offers flexibility in functionalization but lacks the heterocyclic rigidity of benzofuran .

2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile (CAS: 1218790-13-6)

Data Table: Key Properties of Selected Analogs

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for preparing this boronate ester?

Methodological Answer:

The synthesis typically involves coupling a fluorobenzofuran precursor (e.g., 4-fluoro-1-benzofuran-5-boronic acid) with pinacol borane under palladium-catalyzed conditions. Key steps include:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., SPhos) to enhance cross-coupling efficiency.

- Solvent and Base : Employ toluene or THF as solvents with a mild base like K₂CO₃ to avoid decomposition of the boronate ester.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates.

Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc eluent) and confirm purity by HPLC (>97%) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- ¹H/¹³C/¹⁹F NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.0–1.3 ppm), and fluorine environments (δ -110 to -120 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (244.10 g/mol) and isotopic patterns for boron (¹⁰B/¹¹B).

- FT-IR : Detect B-O stretching (~1350 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

Reference spectral data (SMILES:CC1(C)OB(OC1(C)C)C1=CC=C2OC=CC2=C1) and CAS registry (519054-55-8) for validation .

(Basic) What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS H317/H319). Work in a fume hood to minimize inhalation risks.

- Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases, which degrade the boronate ester .

(Advanced) How can researchers troubleshoot unexpected by-products during Suzuki-Miyaura couplings with this boronate ester?

Methodological Answer:

- By-Product Analysis : Use LC-MS or GC-MS to identify homocoupling by-products (e.g., biaryl formation due to oxidative conditions).

- Optimization Strategies :

- Adjust catalyst loading (0.5–5 mol%) to balance reactivity vs. side reactions.

- Replace polar aprotic solvents (DMF) with toluene/THF to reduce protodeboronation.

- Introduce scavengers (e.g., activated charcoal) to remove excess Pd.

Comparative studies with analogous boronate esters (e.g., fluorophenyl variants) can isolate steric/electronic effects .

(Advanced) How do electronic effects of the fluorobenzofuran moiety influence reaction outcomes in cross-coupling?

Methodological Answer:

The 4-fluoro substituent exerts an electron-withdrawing effect, enhancing the electrophilicity of the adjacent boron center. This:

- Accelerates transmetallation in Suzuki-Miyaura reactions.

- Increases susceptibility to hydrolysis, requiring strict anhydrous conditions.

Controlled experiments with non-fluorinated analogs (e.g., 2-phenyl-1,3,2-dioxaborolane) reveal reduced reactivity, confirming fluorine’s role in stabilizing transition states .

(Advanced) What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the HOMO-LUMO gap to assess nucleophilicity. The fluorobenzofuran group lowers LUMO energy, favoring oxidative addition with Pd(0).

- Steric Maps : Analyze substituent bulk (tetramethyl dioxaborolane) to predict steric hindrance during ligand exchange.

Software like Gaussian or ORCA, combined with crystallographic data (InChIKey:ZQCCCOMKYKVFFN-UHFFFAOYSA-N), validates these predictions .

(Basic) What are the typical applications of this compound in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling : Synthesize biaryl motifs for pharmaceuticals (e.g., kinase inhibitors).

- Probe Synthesis : Fluorine’s isotopic properties enable ¹⁹F NMR tracking in mechanistic studies.

- Polymer Chemistry : Incorporate into conjugated polymers for optoelectronic materials via aryl-aryl linkages .

(Advanced) How can researchers design experiments to study the compound’s stability under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–4 weeks, monitoring degradation via HPLC.

- Hydrolytic Stability : Perform kinetic studies in buffered solutions (pH 4–10) to identify decomposition pathways (e.g., protodeboronation).

- Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation under simulated sunlight .

(Advanced) What strategies reconcile contradictory data on reaction yields involving this compound?

Methodological Answer:

- DOE (Design of Experiments) : Systematically vary catalyst, solvent, and temperature to identify critical factors.

- Batch Analysis : Compare lot-to-lot purity (≥97% by HPLC) to rule out impurity-driven discrepancies.

- Cross-Validation : Reproduce results with structurally similar boronate esters (e.g., 2-(3-fluorophenyl) analogs) to isolate compound-specific effects .

(Basic) What purification methods are recommended for isolating this compound post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/EtOAc (8:2) to separate boronate esters from Pd residues.

- Recrystallization : Employ ethanol/water mixtures to yield high-purity crystals (mp 72–73°C).

- Final Validation : Confirm purity via ¹H NMR (absence of aromatic impurities) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.